N-(Trichloroacetyl)-L-valine
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Overview
Description
N-(Trichloroacetyl)-L-valine is a compound that belongs to the class of trichloroacetamides It is derived from L-valine, an essential amino acid, and trichloroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trichloroacetyl)-L-valine can be synthesized through the reaction of L-valine with trichloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Trichloroacetyl)-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-valine and trichloroacetic acid.
Photocyclization: Under UV light, this compound can undergo photocyclization to form cyclic compounds.
Common Reagents and Conditions
Bases: Triethylamine is commonly used to neutralize acids formed during reactions.
Solvents: Anhydrous solvents, such as dichloromethane, are used to prevent hydrolysis.
UV Light: Used in photocyclization reactions to induce the formation of cyclic compounds.
Major Products Formed
L-Valine: Formed through hydrolysis.
Cyclic Compounds: Formed through photocyclization reactions.
Scientific Research Applications
N-(Trichloroacetyl)-L-valine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies involving amino acid derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-(Trichloroacetyl)-L-valine involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
N-(Trichloroacetyl)-L-alanine: Similar structure but derived from L-alanine.
N-(Trichloroacetyl)-L-leucine: Similar structure but derived from L-leucine.
Uniqueness
N-(Trichloroacetyl)-L-valine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity. Its derivation from L-valine, an essential amino acid, also makes it of particular interest in biological studies .
Properties
CAS No. |
165058-55-9 |
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Molecular Formula |
C7H10Cl3NO3 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2,2,2-trichloroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10Cl3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
WPBVPJGATFRKDV-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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